8-methyl-1,4-dihydro-6H-pyrimido[1,2-b][1,2,4,5]tetrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol is a heterocyclic compound that belongs to the class of tetrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with hydrazine derivatives, followed by cyclization to form the tetrazine ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound . Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation and labeling studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of electronic devices, luminescent materials, and photoactive compounds.
Mechanism of Action
The mechanism of action of 8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine Derivatives: These compounds share the tetrazine core structure and exhibit similar chemical properties.
Pyrimido[1,2-a]pyrimidine Derivatives: These compounds have a similar fused ring system and are used in various applications.
Uniqueness
8-Methyl-2H-pyrimido[1,2-b][1,2,4,5]tetraazin-6-ol is unique due to its specific substitution pattern and the presence of the methyl group at the 8-position. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other tetrazine derivatives .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
8-methyl-1,4-dihydropyrimido[1,2-b][1,2,4,5]tetrazin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-4-2-5(12)11-6(9-4)10-7-3-8-11/h2-3H,1H3,(H,7,8)(H,9,10) |
InChI Key |
HRJDUHBBOQRANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.